
Benzovesamicol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzovesamicol, also known as this compound, is a useful research compound. Its molecular formula is C21H25NO and its molecular weight is 307.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neuroimaging Applications
Benzovesamicol and its analogs have been developed primarily as radiotracers for imaging cholinergic neurons. The ability to visualize cholinergic function is crucial for understanding various neurological conditions.
Radiotracers for PET Imaging
- Fluoroethoxythis compound : One of the most notable derivatives is [18F]fluoroethoxythis compound (FEOBV), which has shown promise as a PET radiotracer. It specifically binds to the vesicular acetylcholine transporter (VAChT), allowing for the mapping of cholinergic synapses in vivo. Studies indicate that FEOBV can effectively visualize cholinergic areas in the brain, making it a potential tool for assessing cholinergic dysfunction in diseases like Alzheimer's .
- Biodistribution Studies : Research involving biodistribution and dosimetry of FEOBV in rodent models demonstrates robust uptake in cholinergic-rich brain regions, such as the striatum and hippocampus, which are critical areas affected in Alzheimer’s disease . Autoradiography studies have confirmed that FEOBV localization correlates with known distributions of presynaptic cholinergic markers .
Cholinergic Neuron Integrity Assessment
- Alzheimer's Disease Studies : The loss of cholinergic transmission is a hallmark of Alzheimer's disease. This compound analogs serve as in vivo markers for assessing cholinergic neuronal integrity. For instance, studies utilizing FEOBV have shown focal binding changes in cholinergic projections to the cortex and hippocampus in Alzheimer's patients compared to age-matched controls .
- Functional Imaging : The specificity of FEOBV binding to VAChT allows researchers to gauge functional cholinergic synapses non-invasively. This capability is particularly beneficial for studying the progression of neurodegenerative diseases and evaluating therapeutic interventions .
Mechanistic Studies on VAChT
This compound derivatives are not only used for imaging but also for functional studies on VAChT itself.
Structural Insights
Recent studies have utilized this compound to investigate the inhibitory mechanisms on VAChT through structural biology techniques such as cryo-electron microscopy. These studies aim to elucidate how this compound and its analogs interact with VAChT, providing insights into their binding modes and potential modifications for improved efficacy .
Drug Development
The understanding gained from these mechanistic studies can guide the development of new therapeutic agents targeting VAChT, potentially leading to novel treatments for conditions characterized by cholinergic deficits .
Summary Table of Applications
Application Area | Compound | Key Findings |
---|---|---|
Neuroimaging | [18F]fluoroethoxythis compound | Effective for mapping cholinergic neurons; high specificity and uptake in vivo |
Alzheimer's Disease Assessment | This compound analogs | Demonstrated ability to visualize cholinergic synapse loss in patients |
Mechanistic Studies | This compound | Insights into VAChT binding mechanisms; potential for drug development |
Q & A
Basic Research Questions
Q. What validated methods are recommended for synthesizing and characterizing Benzovesamicol derivatives in preclinical studies?
- Methodological Answer : this compound derivatives are typically synthesized via palladium-catalyzed carbonylation for isotopic labeling (e.g., [¹¹C]) to study vesicular acetylcholine transporter (VAChT) binding . Characterization employs HPLC for purity analysis (>95%) and autoradiography to confirm target specificity in brain tissues. For non-isotopic analogs, affinity assays (e.g., competitive binding with [³H]vesamicol) and LC-MS validate structural integrity and pharmacological activity .
- Key Data : Radiochemical yields range from 5–25% for [¹¹C]-labeled derivatives, with VAChT binding specificity confirmed in post-mortem Alzheimer’s disease brain tissues .
Q. How is this compound’s pharmacological target (VAChT) experimentally validated in neurodegenerative disease models?
- Methodological Answer : In vitro autoradiography using human brain tissues and in vivo PET imaging in rodent models are standard. For example, [¹¹C]this compound derivatives are administered intravenously, followed by kinetic modeling to quantify VAChT density in regions like the striatum and cortex . Controls include co-injection with unlabeled vesamicol to assess nonspecific binding.
- Data Contradictions : Some derivatives exhibit high nonspecific binding in vivo despite in vitro specificity, necessitating structural optimization (e.g., halogen substitution) .
Q. What analytical techniques ensure reproducibility in this compound pharmacokinetic studies?
- Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) for plasma/tissue quantification, validated per FDA guidelines (linearity R² > 0.99, precision CV < 15%). Pharmacokinetic parameters (AUC, Cmax, t½) should be derived from non-compartmental analysis using software like Phoenix WinNonlin .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro VAChT binding affinity and in vivo PET imaging results for this compound analogs?
- Methodological Answer : Discrepancies often arise from blood-brain barrier (BBB) permeability issues or metabolic instability. Mitigation strategies:
- Lipophilicity Optimization : LogP values between 2–3 enhance BBB penetration (measured via shake-flask method) .
- Metabolite Identification : Use hepatic microsome assays and LC-HRMS to identify unstable metabolites .
- Dose-Response Modeling : Correlate in vitro IC₅₀ with in vivo receptor occupancy using the Lassen plot method .
Q. What experimental designs address the low radiochemical yield of [¹¹C]this compound derivatives?
- Methodological Answer : Improve yields via:
- Precursor Design : Use tert-butyloxycarbonyl (Boc)-protected amines to streamline [¹¹C]methylation .
- Automated Synthesis : Modular lab-on-chip systems reduce reaction time and improve consistency .
- Quality Control : Implement inline radioactivity detectors and thin-layer chromatography (TLC) for real-time yield monitoring .
Q. How should researchers approach contradictory data in VAChT expression studies across different Alzheimer’s disease cohorts?
- Methodological Answer : Contradictions may stem from cohort heterogeneity (e.g., disease stage, genetic factors). Solutions include:
Q. What methodologies optimize translational potential of this compound-based PET tracers for clinical trials?
- Methodological Answer :
- Tracer Kinetic Modeling : Use reversible (Logan plot) or irreversible (Patlak plot) models to quantify VAChT density .
- Test-Retest Reliability : Assess intra-subject variability (<10% coefficient of variation) in healthy controls .
- Regulatory Compliance : Adhere to Good Manufacturing Practice (GMP) for tracer production and ICH E6 guidelines for trial design .
Q. Data Contradiction Analysis Framework
- Step 1 : Identify principal contradictions (e.g., in vitro vs. in vivo binding) and subordinate factors (e.g., BBB permeability) .
- Step 2 : Apply TRIZ principles to resolve technical contradictions (e.g., improve lipophilicity without increasing metabolic clearance) .
- Step 3 : Validate solutions via iterative experimentation and Bayesian statistical models to quantify uncertainty .
Propiedades
Fórmula molecular |
C21H25NO |
---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
(2R,3R)-3-(4-phenylpiperidin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C21H25NO/c23-21-15-19-9-5-4-8-18(19)14-20(21)22-12-10-17(11-13-22)16-6-2-1-3-7-16/h1-9,17,20-21,23H,10-15H2/t20-,21-/m1/s1 |
Clave InChI |
UUCLSDHQYDLBNN-NHCUHLMSSA-N |
SMILES isomérico |
C1CN(CCC1C2=CC=CC=C2)[C@@H]3CC4=CC=CC=C4C[C@H]3O |
SMILES canónico |
C1CN(CCC1C2=CC=CC=C2)C3CC4=CC=CC=C4CC3O |
Sinónimos |
benzovesamicol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.